Welcome to the BenchChem Online Store!
molecular formula C18H23BrClN3O2 B8514463 ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate

ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate

Cat. No. B8514463
M. Wt: 428.7 g/mol
InChI Key: RTWQUNAEKFJOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08937069B2

Procedure details

2-Bromo-3-chloro-6-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine (step 1) (1.0 g, 3.696 mmol) in DMF (10 ml), cooled to 0° C. and degassed with argon, was treated with potassium carbonate (1.53 g, 10.88 mmol) and stirred for 5 minutes. The reaction mixture was then treated with ethyl 7-bromoheptanoate (960 mg, 4.066 mmol) and stirred at room temperature for 16 hours. Saturated aqueous ammonium chloride solution was added slowly at 0° C. and the mixture was extracted with diethyl ether. The organic portion was dried (Na2SO4), and the solvent was removed under reduced pressure. Purification of the crude product by chromatography on neutral alumina eluting with 0-2% EtOAc in iso-hexane afforded the titled compound;
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
960 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[CH:11]=[C:10]([CH:12]3[CH2:14][CH2:13]3)[NH:9][C:5]2=[N:6][C:7]=1[Cl:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29].[Cl-].[NH4+]>CN(C=O)C>[CH2:31]([O:30][C:28](=[O:29])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][N:9]1[C:5]2=[N:6][C:7]([Cl:8])=[C:2]([Br:1])[N:3]=[C:4]2[CH:11]=[C:10]1[CH:12]1[CH2:14][CH2:13]1)[CH3:32] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1Cl)NC(=C2)C2CC2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
960 mg
Type
reactant
Smiles
BrCCCCCCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by chromatography on neutral alumina eluting with 0-2% EtOAc in iso-hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(CCCCCCN1C(=CC=2C1=NC(=C(N2)Br)Cl)C2CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.